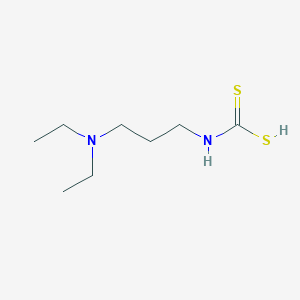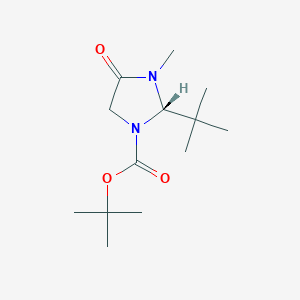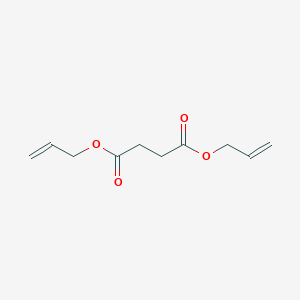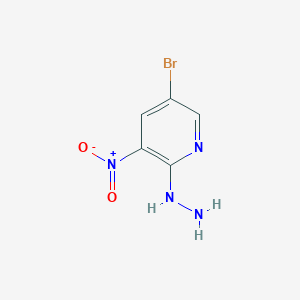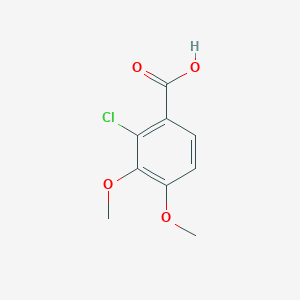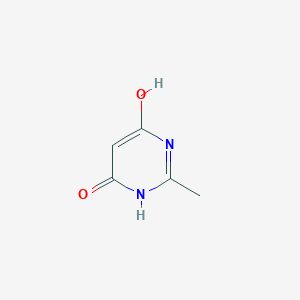
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Vue d'ensemble
Description
The compound 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea, hereafter referred to as CM, is a guanidine derivative that has been studied for its ability to form complexes with various metal ions. The interest in such compounds lies in their potential applications in medicinal chemistry and material science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of CM and its metal complexes has been explored in the literature. For instance, the paper titled "Cobalt(II), nickel(II) and copper(II) complexes with N-cyano-N'-methyl-N''(2-[(5-methyl-1H-imidazol-4-yl)methylthio]ethyl)guanidine" describes the formation of complexes with Co(II), Ni(II), and Cu(II) . These complexes exhibit different stoichiometries and hydration states, indicating a versatile coordination chemistry for CM.
Molecular Structure Analysis
The molecular structure of CM and its metal complexes is characterized by spectroscopic methods such as infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy. The electronic spectra and magnetic susceptibilities suggest an octahedral environment for most of the complexes, with the exception of a tetrahedral structure proposed for the Co(II) complex with chloride . This structural diversity is significant for understanding the coordination behavior of CM with different metal ions.
Chemical Reactions Analysis
CM can participate in various chemical reactions due to its functional groups. Although the provided papers do not directly discuss the reactivity of CM, the cyclization reactions described in the synthesis of thiazoles and the heterocyclization reactions leading to thienothiophene derivatives provide insight into the reactivity of similar sulfur and nitrogen-containing heterocycles. These reactions are typically induced by bases or involve condensation with other reagents, suggesting that CM could also undergo similar transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of CM and its complexes are influenced by their molecular structure and the nature of the metal ion. The hydration states, as indicated by the number of water molecules in the complexes, affect their solubility and stability . The electronic spectra provide information about the electronic transitions within the complexes, which are relevant for their potential optical properties. The magnetic susceptibilities are indicative of the unpaired electrons and the overall magnetic behavior of the complexes, which could be important for applications in magnetic materials.
Applications De Recherche Scientifique
Application in Gastroenterology
Cimetidine is a H2-receptor antagonist used primarily in the treatment of peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .
Method of Application
Cimetidine works by inhibiting the production of acid in the stomach . It is usually administered orally, and the dosage depends on the specific condition being treated .
Application as an Adjuvant
Cimetidine has also been used as an adjuvant , which means it can modify the effect of other drugs or vaccines while having few if any direct effects when given by itself .
Method of Application
As an adjuvant, Cimetidine is usually administered in conjunction with other drugs or vaccines. The specific method of application and dosage would depend on the other substances being used .
Treatment of Heartburn and Acid Indigestion
Cimetidine is used to treat conditions like heartburn and acid indigestion . These conditions are caused by the reflux of stomach acid into the esophagus.
Method of Application
Cimetidine is usually taken orally, often before bedtime or with meals . The dosage depends on the specific condition being treated .
Results or Outcomes
Cimetidine can effectively reduce the symptoms of heartburn and acid indigestion, including discomfort and a burning sensation in the chest or throat .
Prevention of Stomach Ulcers
Cimetidine is also used to prevent stomach ulcers . This includes ulcers caused by the long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), which can irritate the stomach lining.
Method of Application
For the prevention of stomach ulcers, Cimetidine is usually taken orally, often before bedtime or with meals . The dosage depends on the specific condition being treated .
Results or Outcomes
When used for prevention, Cimetidine can significantly reduce the risk of developing stomach ulcers in individuals who are taking NSAIDs for a long period .
Treatment of Zollinger-Ellison Syndrome
Cimetidine is used to treat Zollinger-Ellison Syndrome , a condition where the stomach produces too much acid .
Method of Application
Cimetidine is taken orally, often before bedtime or with meals . The dosage depends on the specific condition being treated .
Results or Outcomes
Cimetidine can effectively reduce the symptoms of Zollinger-Ellison Syndrome, including stomach pain, heartburn, and acid reflux .
Treatment of Erosive Esophagitis
Cimetidine is also used to treat erosive esophagitis , a condition where the lining of the esophagus is damaged by stomach acid .
Method of Application
Cimetidine is usually taken orally, often before bedtime or with meals . The dosage depends on the specific condition being treated .
Results or Outcomes
Cimetidine can effectively reduce the symptoms of erosive esophagitis, including heartburn, difficulty swallowing, and chest pain .
Propriétés
IUPAC Name |
methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S2/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNDBVVUCLXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200396 | |
| Record name | 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
CAS RN |
52378-40-2 | |
| Record name | Methyl N-cyano-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]carbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52378-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052378402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyano-2-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]isothiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


